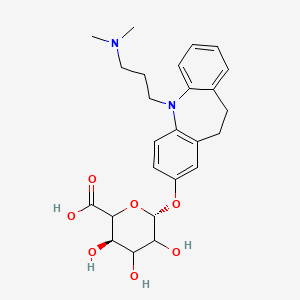

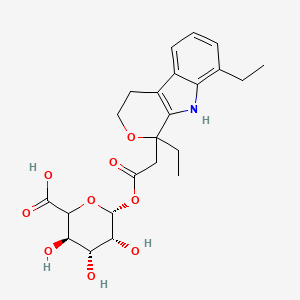

2-Hydroxy Imipramine beta-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

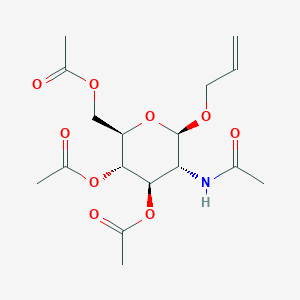

2-Hydroxy Imipramine beta-D-Glucuronide is a metabolite of the tricyclic antidepressant imipramine. It is formed through the glucuronidation process, where the hydroxyl group of 2-hydroxy imipramine is conjugated with glucuronic acid. This compound is significant in pharmacokinetics and drug metabolism studies, as glucuronidation is a major pathway for drug detoxification and excretion in the human body .

Mechanism of Action

Target of Action

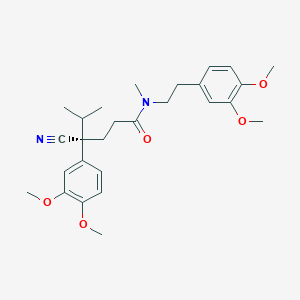

2-Hydroxy Imipramine beta-D-Glucuronide is a glucuronide conjugate of 2-Hydroxy Imipramine . The primary targets of this compound are likely to be similar to those of its parent compound, Imipramine. Imipramine is a tricyclic antidepressant that primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to an antidepressant effect .

Biochemical Pathways

The compound is involved in the glucuronidation process, a fundamental process in Phase II metabolism . This process converts a wide range of functional groups into highly water-soluble glucuronides, which are readily excreted . The glucuronidation of 2-Hydroxy Imipramine to form this compound is likely to be part of this process .

Pharmacokinetics

Glucuronides are generally known to be highly water-soluble, which aids in their excretion . The bioavailability of the compound would be influenced by factors such as its absorption and distribution within the body, its metabolism to other forms, and its rate of excretion.

Result of Action

The parent compound, imipramine, is known to exert a positive effect on mood in depressed individuals

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activity of gut microbes can mediate the transformation of glucuronide conjugates . Additionally, factors such as pH can influence the activity of enzymes involved in the glucuronidation process .

Biochemical Analysis

Biochemical Properties

2-Hydroxy Imipramine beta-D-Glucuronide interacts with various enzymes and proteins. It is transformed by the enzymatic activity of human gut microbial representatives of the phyla Firmicutes, Bacteroidetes, and Proteobacteria . The bacterial beta-glucuronidase (B-GUS) of Faecalibacterium prausnitzii converts this compound to PhIP and glycerol/diol dehydratase (GDH) of Flavonifractor plautii, Blautia obeum, Eubacterium hallii, and Lactobacillus reuteri converts PhIP to PhIP-M1 in the presence of glycerol .

Cellular Effects

It is known that its parent compound, Imipramine, has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it is transformed by the enzymatic activity of human gut microbial representatives . The transformation process could be concurrently catalyzed by bacterial beta-glucuronidase (B-GUS) and glycerol/diol dehydratase (GDH) activity .

Temporal Effects in Laboratory Settings

It is known that its parent compound, Imipramine, has significant temporal effects in laboratory settings .

Dosage Effects in Animal Models

It is known that its parent compound, Imipramine, has significant dosage effects in animal models .

Metabolic Pathways

This compound is involved in the glucuronidation process, a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides .

Transport and Distribution

It is known that its parent compound, Imipramine, has significant effects on transport and distribution within cells and tissues .

Subcellular Localization

It is known that its parent compound, Imipramine, has significant effects on subcellular localization .

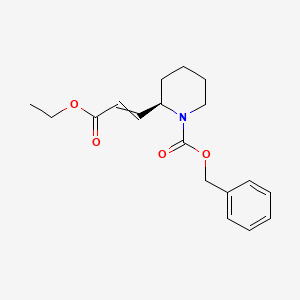

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Imipramine beta-D-Glucuronide typically involves the enzymatic glucuronidation of 2-hydroxy imipramine. This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A4 . The reaction conditions often include the use of recombinant UGT enzymes and appropriate cofactors such as uridine diphosphate glucuronic acid (UDPGA).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors containing immobilized UGT enzymes. The reaction mixture is continuously fed with 2-hydroxy imipramine and UDPGA, and the product is purified using solid-phase extraction techniques .

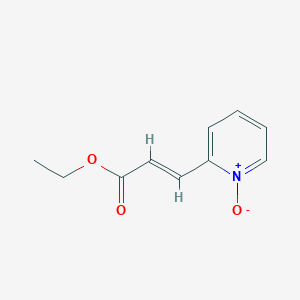

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy Imipramine beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction increases the compound’s water solubility, facilitating its excretion from the body .

Common Reagents and Conditions:

Reagents: Uridine diphosphate glucuronic acid (UDPGA), recombinant UGT enzymes.

Conditions: Enzymatic reaction at physiological pH and temperature, typically in a buffered aqueous solution.

Major Products: The primary product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent compound, 2-hydroxy imipramine, and is readily excreted in the urine .

Scientific Research Applications

2-Hydroxy Imipramine beta-D-Glucuronide has several applications in scientific research:

Pharmacokinetics and Drug Metabolism: It is used to study the metabolic pathways of imipramine and other tricyclic antidepressants.

Toxicology: The compound is used in toxicological studies to assess the safety and potential toxicity of imipramine metabolites.

Analytical Chemistry: It serves as a reference standard in the development and validation of analytical methods for detecting and quantifying imipramine metabolites in biological samples.

Comparison with Similar Compounds

2-Hydroxy Imipramine: The parent compound of 2-Hydroxy Imipramine beta-D-Glucuronide, which undergoes glucuronidation to form the latter.

Imipramine N±Glucuronide: Another glucuronide metabolite of imipramine, formed through the conjugation of the tertiary amine group with glucuronic acid.

Desipramine: A secondary amine tricyclic antidepressant and a metabolite of imipramine, which also undergoes glucuronidation.

Uniqueness: this compound is unique due to its specific formation through the hydroxylation and subsequent glucuronidation of imipramine. This dual modification enhances its water solubility and facilitates its excretion, distinguishing it from other imipramine metabolites .

Properties

CAS No. |

54190-76-0 |

|---|---|

Molecular Formula |

C25H32N2O7 |

Molecular Weight |

472.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1 |

InChI Key |

CBEJFHYWZSCYSD-LYVDORBWSA-N |

SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Isomeric SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyms |

5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid; 2-Hydroxyimipramine Glucuronide; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)